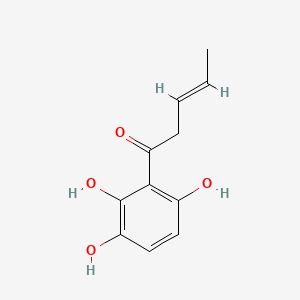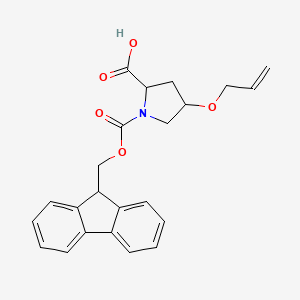
Maltoryzine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltoryzine is a toxic metabolite produced by a strain of Aspergillus oryzae var. microsporus. It is also known by its systematic name, 3-Penten-1-one, 1-(2,3,6-trihydroxyphenyl)-. The compound has a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol . This compound was first identified in 1962 and is known for its toxic effects, including flaccid paralysis without anesthesia .
Preparation Methods
Maltoryzine is typically produced by the fungal species Aspergillus oryzae var. microsporus. The production of this compound can be influenced by various factors, including the type of medium used for fungal growth. Studies have shown that the production of this compound is higher in natural media compared to synthetic media . Essential oils such as neem oil and oregano oil have been found to suppress the production of this compound .
Chemical Reactions Analysis
Maltoryzine undergoes various chemical reactions, including oxidation and reduction. The compound’s structure, which includes hydroxyl groups, makes it susceptible to oxidation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of maltoryzine involves its interaction with peripheral nerves, leading to flaccid paralysis without anesthesia. The compound likely exerts its effects by blocking neuromuscular transmission, although the exact molecular targets and pathways involved are not fully understood .
Comparison with Similar Compounds
Maltoryzine is similar to other toxic metabolites produced by Aspergillus species, such as malformin A and malformin C. These compounds share similar toxic effects and are produced under similar conditions. this compound is unique in its specific structure and the particular strain of Aspergillus that produces it .
Properties
CAS No. |
6826-42-2 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(E)-1-(2,3,6-trihydroxyphenyl)pent-3-en-1-one |
InChI |
InChI=1S/C11H12O4/c1-2-3-4-7(12)10-8(13)5-6-9(14)11(10)15/h2-3,5-6,13-15H,4H2,1H3/b3-2+ |
InChI Key |
WGGOBKYQLMXALJ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(=O)C1=C(C=CC(=C1O)O)O |
Canonical SMILES |
CC=CCC(=O)C1=C(C=CC(=C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-N-[1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B12304411.png)



![4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B12304445.png)




![Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)-](/img/structure/B12304483.png)

